N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide is a chemical compound with a unique structure that includes an imidazole ring and a diethylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 3-(diethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as carbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or modulator.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide: A similar compound used as a coupling agent in peptide synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another related compound with applications in bioconjugation and crosslinking.
Uniqueness
N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide is unique due to its specific structure, which combines an imidazole ring with a diethylamino propyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-3-14(4-2)8-5-6-13-11(16)15-9-7-12-10-15/h7,9-10H,3-6,8H2,1-2H3,(H,13,16) |
InChI Key |
YPPBBFYXLAHWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
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